REACTION_CXSMILES
|
S(O[CH:6]1[CH2:9][N:8]([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:7]1)(C)(=O)=O.C1(=O)[NH:27]C(=O)C2=CC=CC=C12.[K]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.C1(C)C=CC=CC=1>[NH2:27][CH:6]1[CH2:9][N:8]([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:7]1 |f:1.2,3.4,^1:33|
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Name
|
|
Quantity
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30.32 g
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Type
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reactant
|
Smiles
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S(=O)(=O)(C)OC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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21.59 g
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Type
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reactant
|
Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
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Name
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|
Quantity
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5.92 g
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Type
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catalyst
|
Smiles
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[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
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Name
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|
Quantity
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600 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was then heated
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Type
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TEMPERATURE
|
Details
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at reflux for 3 h
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Duration
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3 h
|
Type
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CUSTOM
|
Details
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The solid was removed by filtration
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Type
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WASH
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Details
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washed with EtOAc
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Type
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WASH
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Details
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the combined organics then washed with H2O
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Type
|
DRY_WITH_MATERIAL
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Details
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After drying over Na2SO4
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Type
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ADDITION
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Details
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the organics were treated with charcoal
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Type
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CONCENTRATION
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Details
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concentrated to an oil
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Type
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ADDITION
|
Details
|
Addition of isopropyl ether
|
Type
|
CUSTOM
|
Details
|
crystallization of the product (16.37 g, 46%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |